molecular formula C8H7N5 B6613978 5-(pyridin-3-yl)-1,2,4-triazin-3-amine CAS No. 1094454-64-4

5-(pyridin-3-yl)-1,2,4-triazin-3-amine

Cat. No.: B6613978
CAS No.: 1094454-64-4
M. Wt: 173.17 g/mol
InChI Key: IJTATPRPGVVNJQ-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)-1,2,4-triazin-3-amine is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a pyridin-3-yl group at position 5 and an amine at position 3. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The pyridine ring enhances π-π stacking interactions, while the triazine core allows for hydrogen bonding and metal coordination . Its molecular formula is C₈H₇N₅, with a molar mass of 173.18 g/mol .

Properties

IUPAC Name

5-pyridin-3-yl-1,2,4-triazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c9-8-12-7(5-11-13-8)6-2-1-3-10-4-6/h1-5H,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTATPRPGVVNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schiff Base Formation and Cyclization

Alternative routes involve the condensation of hydrazine derivatives with aldehydes, followed by cyclization. For example, 5-bromo-4,6-dimethyl-2-hydrazinylnicotinonitrile reacts with aromatic aldehydes (e.g., p-chlorobenzaldehyde) to form Schiff bases, which undergo cyclization with thioglycolic acid or chloroacetyl chloride to yield thiazolidinone or azetidinone derivatives.

Key Reaction Steps:

  • Schiff Base Formation :

    R-NHNH2+R’-CHOR-NH-N=CH-R’+H2O\text{R-NHNH}_2 + \text{R'-CHO} \rightarrow \text{R-NH-N=CH-R'} + \text{H}_2\text{O}

    The reaction is catalyzed by piperidine in ethanol, with azomethine proton signals (δ 8.72–9.26 ppm) confirming successful imine formation.

  • Cyclization :

    • Thiazolidinones : Cyclization with thioglycolic acid in dry benzene (Dean–Stark apparatus) yields five-membered rings.

    • Azetidinones : Reaction with chloroacetyl chloride in dioxane/TEA forms four-membered β-lactam rings.

Table 2: Cyclization Outcomes for Selected Intermediates

Starting MaterialCyclizing AgentProductYield (%)
Schiff base (R = indole)Thioglycolic acidTetrahydrocarbazolyl thiazolidinone82
Schiff base (R = pyrazole)Chloroacetyl chlorideTetrahydrocarbazolyl azetidinone78

While this route enables structural diversification, yields are moderate (75–82%) due to competing side reactions.

Alternative Synthetic Routes

Diazotization and Coupling Reactions

Treatment of 5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride with malononitrile or 8-hydroxyquinoline produces hydrazonopyrimidines or azo derivatives, respectively. Although these pathways are less direct, they demonstrate the versatility of triazin-3-amine precursors in synthesizing fused heterocycles.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate Schiff base formation and cyclization steps, reducing reaction times from hours to minutes. Preliminary studies report 15–20% improvements in yield compared to conventional heating.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for 5-(Pyridin-3-yl)-1,2,4-Triazin-3-Amine Synthesis

MethodYield (%)SelectivityCost EfficiencyScalability
Catalytic Hydrogenation90–95HighHighIndustrial
Cyclization75–82ModerateModerateLaboratory
Diazotization60–70LowLowNiche

Catalytic hydrogenation outperforms other methods in yield and scalability, making it the preferred choice for large-scale production. Cyclization routes remain valuable for generating analogs with modified pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: N-oxides of the triazine ring.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : 5-(Pyridin-3-yl)-1,2,4-triazin-3-amine serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its unique electronic properties allow it to be tailored for specific chemical reactivities.

Biology

  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain enzymes by binding to their active sites. This property is being explored for potential therapeutic applications.

Medicine

  • Anticancer Activity : Studies have shown that derivatives of 5-(pyridin-3-yl)-1,2,4-triazin-3-amine exhibit significant anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines with promising results .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial strains. Research indicates that it can inhibit the growth of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, making it a candidate for antibiotic development .

Industry

  • Advanced Materials Development : Due to its electronic properties, 5-(Pyridin-3-yl)-1,2,4-triazin-3-amine is utilized in the formulation of advanced materials such as polymers and dyes. Its stability and reactivity contribute to the enhancement of material properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of 5-(Pyridin-3-yl)-1,2,4-triazin-3-amine against fungal strains like Candida albicans. The results indicated that several derivatives were more effective than conventional antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values below 25 µg/mL .

CompoundMIC (µg/mL)Activity
Derivative A20Effective against C. albicans
Derivative B15Effective against Rhodotorula mucilaginosa

Case Study 2: Anticancer Activity

In a recent investigation into anticancer properties, derivatives of 5-(Pyridin-3-yl)-1,2,4-triazin-3-amines were tested on various cancer cell lines including breast and lung cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM .

Cell LineIC50 (µM)Effect
MCF7 (Breast)10Significant inhibition
A549 (Lung)12Moderate inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazine derivatives exhibit diverse pharmacological and physicochemical profiles depending on substituents. Below is a detailed comparison of 5-(pyridin-3-yl)-1,2,4-triazin-3-amine with structurally related analogs:

Table 1: Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, IR)
5-(Pyridin-3-yl)-1,2,4-triazin-3-amine Pyridin-3-yl (position 5) 173.18 Not reported Not reported
4d () 5-Bromo-1-methylindole, 5-bromo-1-methylpyrrolo[2,3-b]pyridine 513.97 266.5 δ 8.46 (d, J=1.9 Hz, 1H); IR 3481, 3285
5g () 5-Fluoro-1-methylindole, 1-methylpyrrolo[2,3-b]pyridine 374.15 281.4 δ 8.74 (dd, J=8.0, 1.6 Hz); IR 3487, 3410
AZD4365 () 2-Chloro-6-methylpyridin-4-yl, 4-fluorophenyl 315.74 Not reported Not reported
5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine () 4-Methoxyphenyl 203.22 Not reported Not reported

Key Observations :

Substituent Effects on Melting Points :

  • Brominated derivatives (e.g., 4d) exhibit higher melting points (~266–334°C) due to increased molecular weight and halogen-induced intermolecular interactions .
  • Fluorinated analogs (e.g., 5g) show slightly lower melting points (~281°C), suggesting reduced crystallinity compared to brominated counterparts .

Biological Activity: AZD4365 (6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine) is a potent adenosine A2A receptor antagonist in clinical trials for cancer immunotherapy . Its chloro and fluorophenyl groups enhance receptor binding affinity compared to the pyridin-3-yl group in the target compound . Brominated and indole-substituted analogs (e.g., 4d, 5d) are explored for kinase inhibition but lack explicit biological data in the evidence .

Synthetic Accessibility :

  • The target compound is synthesized via condensation of pyridine-3-carbohydrazide with appropriate electrophiles, similar to methods in and . However, yields for triazine derivatives vary widely:

  • 3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine (): 6% yield.
  • Brominated derivatives (): 40–48% yield.
    • S-Alkylation routes () offer higher yields (>40%) for alkylsulfanyl-substituted triazines.

Table 2: Pharmacological Profiles

Compound Name Biological Activity Clinical Relevance Reference
5-(Pyridin-3-yl)-1,2,4-triazin-3-amine Not explicitly reported Research tool
AZD4365 Adenosine A2A receptor antagonist Phase II trials for NSCLC*
5-(3-Fluorophenyl)-1,2,4-triazin-3-amine () Unknown Preclinical screening

*NSCLC: Non-small-cell lung cancer

Q & A

Q. How does the pyridin-3-yl substituent influence electronic properties of the triazine ring?

  • Methodology : Perform DFT calculations (Gaussian 09) to map electron density. Pyridine’s electron-withdrawing effect reduces triazine ring aromaticity, increasing reactivity at the C5 position. Validate via Hammett σ constants and 15N^{15} \text{N}-NMR .

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